molecular formula C27H22BrF3N2O3 B447609 11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B447609
M. Wt: 559.4g/mol
InChI Key: OEPZZARIWJQQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furyl and Bromophenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Addition of the Trifluoroacetyl Group: This step is typically achieved through acylation reactions using trifluoroacetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and benzodiazepine moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene
  • 5-(4-Bromophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of functional groups

Properties

Molecular Formula

C27H22BrF3N2O3

Molecular Weight

559.4g/mol

IUPAC Name

6-[5-(4-bromophenyl)furan-2-yl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H22BrF3N2O3/c1-26(2)13-18-23(20(34)14-26)24(22-12-11-21(36-22)15-7-9-16(28)10-8-15)33(25(35)27(29,30)31)19-6-4-3-5-17(19)32-18/h3-12,24,32H,13-14H2,1-2H3

InChI Key

OEPZZARIWJQQPW-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC=C(O4)C5=CC=C(C=C5)Br)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC=C(O4)C5=CC=C(C=C5)Br)C(=O)C1)C

Origin of Product

United States

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